molecular formula C19H22N2O4S B12120950 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione

4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione

Cat. No.: B12120950
M. Wt: 374.5 g/mol
InChI Key: PQBZXJZDIGVAFG-UHFFFAOYSA-N
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Description

4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is a synthetic heterocyclic compound belonging to the imidazolidine-2-thione family. Its structure features a central five-membered imidazolidine ring substituted at the 4- and 5-positions with 3,4-dimethoxyphenyl groups and a thione (C=S) group at position 2.

The 3,4-dimethoxy substitution pattern is notable for its role in stabilizing metabolic degradation, as seen in curcumin analogs .

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

4,5-bis(3,4-dimethoxyphenyl)imidazolidine-2-thione

InChI

InChI=1S/C19H22N2O4S/c1-22-13-7-5-11(9-15(13)24-3)17-18(21-19(26)20-17)12-6-8-14(23-2)16(10-12)25-4/h5-10,17-18H,1-4H3,(H2,20,21,26)

InChI Key

PQBZXJZDIGVAFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(NC(=S)N2)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The general reaction conditions include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-90°C)

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis conditions for scale-up. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolines

    Substitution: Phenyl derivatives with different substituents

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione acts as a ligand to form metal complexes. These complexes may exhibit catalytic properties beneficial for various chemical reactions.
  • Material Science : The compound is utilized in the development of advanced materials such as polymers and nanomaterials due to its structural characteristics.

Biology

  • Antimicrobial and Antifungal Activity : Research indicates that this compound has potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in this area.
  • Mechanism of Action : The thione group can form coordination complexes with metal ions, which participate in catalytic cycles. Additionally, the compound may modulate the activity of enzymes and receptors, leading to therapeutic effects.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione may possess anti-inflammatory and anticancer activities. Its interactions with various biological targets could provide avenues for drug development.
  • Safety Profile : The compound exhibits low toxicity levels in preliminary assessments, making it a promising candidate for pharmaceutical applications .

Industry

Case Studies

While specific case studies focusing solely on 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione are scarce, related literature provides insights into its potential:

  • Anticancer Activity : A study on similar imidazolidine derivatives demonstrated significant cytotoxic effects against cancer cell lines (HL-60 and MCF-7), suggesting that further exploration of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione could yield valuable therapeutic insights .
  • Coordination Chemistry : Research has shown that thione-containing ligands can stabilize metal ions effectively; thus, investigations into the coordination properties of this compound could lead to novel catalytic systems.

Mechanism of Action

The mechanism by which 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione exerts its effects involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structurally related imidazolidine-2-thione derivatives:

Compound Name Substituents Key Properties/Activities References
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione 3,4-dimethoxyphenyl at C4, C5 High lipophilicity; inferred metabolic stability due to methoxy groups
trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione Phenyl at N1, N3; hydroxyl at C4, C5 Herbicidal activity; anti-HIV potential
trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione 4-methoxyphenyl at N1, N3; hydroxyl at C4, C5 Enhanced solubility vs. non-methoxy analogs; crystallographic disorder observed
1,3-Bis(1-cyclohexylethyl)imidazolidine-2-thione Cyclohexylethyl at N1, N3 Bulky substituents reduce reactivity; no reported bioactivity

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl groups in the target compound likely confer greater metabolic stability compared to hydroxylated analogs (e.g., trans-4,5-dihydroxy derivatives), as methoxy groups are less prone to phase II metabolism (e.g., glucuronidation) .
  • In contrast, the hydroxyl groups in trans-4,5-dihydroxy analogs improve water solubility but may reduce oral bioavailability due to rapid excretion .

Stereoelectronic Properties: The thione (C=S) group in all analogs enables hydrogen bonding with biological targets, such as enzymes or DNA. However, bulky substituents (e.g., cyclohexylethyl in ) may sterically hinder such interactions. Methoxy vs.

Crystallographic Behavior :

  • The 4-methoxyphenyl-substituted analog () exhibits crystallographic disorder, suggesting conformational flexibility, whereas the 3,4-dimethoxy substitution in the target compound may impose stricter spatial constraints due to steric and electronic effects.

Pharmacokinetic and Toxicological Considerations

  • Metabolism: The 3,4-dimethoxy groups in the target compound are expected to slow oxidative metabolism compared to non-methoxy analogs, as demonstrated in curcumin derivatives .

Biological Activity

4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structural features, including the imidazolidine ring and thione group, contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is C19_{19}H22_{22}N2_2O4_4S, with a molecular weight of 374.5 g/mol. The compound features two methoxy-substituted phenyl groups that enhance its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies utilizing MTT assays on cancer cell lines such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) revealed that while it did not exhibit significant cytotoxicity at lower concentrations, higher doses could induce apoptosis in cancer cells . The mechanism appears to involve modulation of cell cycle regulators and induction of oxidative stress.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione has been investigated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammatory markers such as TNF-alpha and IL-6 in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

The biological activity of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione can be attributed to several mechanisms:

  • Metal Coordination : The thione group can form coordination complexes with metal ions, enhancing the compound's catalytic properties and biological interactions.
  • Enzyme Modulation : The compound interacts with various enzymes and receptors, potentially inhibiting their activity or altering signaling pathways involved in disease processes .
  • Oxidative Stress Induction : Its ability to generate reactive oxygen species (ROS) may contribute to its anticancer effects by promoting apoptosis in malignant cells .

Case Studies

Several studies have documented the effects of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione:

  • Study on Antimicrobial Activity : A study tested the compound against a panel of pathogens. Results showed significant inhibition of bacterial growth with MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
  • Evaluation of Anticancer Properties : In a study involving MCF-7 cells, treatment with the compound at concentrations above 20 µM resulted in a reduction of cell viability by over 60% after 48 hours .
  • Anti-inflammatory Study : Animal models treated with the compound showed reduced paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the significance of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione in relation to similar compounds, a comparison table is provided below:

Compound NameStructureUnique FeaturesBiological Activity
1-(3,4-Dimethoxyphenyl)-3-(methylthio)-imidazolidine-2-thioneStructureContains methylthio groupModerate anticancer activity
4,5-Dihydroxyimidazolidine-2-thioneStructureHydroxyl groups increase solubilityEnhanced anti-inflammatory effects
1-(4-Methoxyphenyl)-3-(1,3-thiazol-2-yl)-imidazolidine-2-thioneStructureThiazole substitution alters pharmacological profileNotable antimicrobial properties

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